rac Bepotastine Ethyl Ester
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Overview
Description
rac Bepotastine Ethyl Ester is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Bepotastine Ethyl Ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmethanol to form 4-[(4-chlorophenyl)-2-pyridylmethoxy]benzaldehyde. This intermediate is then reacted with piperidine and butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
rac Bepotastine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
rac Bepotastine Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac Bepotastine Ethyl Ester involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate
- Ethyl 4-(4-chlorophenyl)-2-phenylthiazole-5-carboxylate
Uniqueness
rac Bepotastine Ethyl Ester is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H29ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3 |
InChI Key |
PNUAKDVREOZEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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